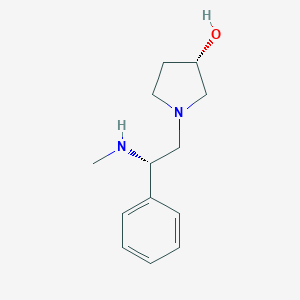
(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol” has a CAS Number of 142773-73-7 and a molecular formula of C13H20N2O . It is also known by the IUPAC name (3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.31 g/mol . It’s recommended to store it at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Enantioselective Michael Reactions
Research on chiral secondary enaminoesters interacting with nitroethylenes via Michael reactions shows the production of pyrrolidines with high diastereoselectivity. This method is critical for synthesizing various pyrrolidine derivatives, highlighting its importance in developing pharmaceuticals and complex organic molecules (Revial et al., 2000).
Oxidation/Cyclization of Aminostyrylpyridines
The conversion of o-hydroxyaminostyrylpyridines to pyrrolopyridines via oxidation/cyclization demonstrates the versatility of pyrrolidine derivatives in synthesizing heterocyclic compounds. These processes are essential for developing new materials with potential applications in drug development and other areas of chemistry (D. Kuzmich & Carol A. Mulrooney, 2003).
Glycine Antagonist Synthesis
The development of a glycine antagonist showcases the application of pyrrolidine derivatives in synthesizing compounds with specific biological activities. The outlined synthetic route demonstrates the compound's potential as a therapeutic agent, emphasizing the importance of pyrrolidine derivatives in medicinal chemistry (Adam Banks et al., 2009).
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
The synthesis of this key intermediate for antibiotic development highlights the role of pyrrolidine derivatives in creating potent antibacterial agents. The described stereoselective process underscores the significance of precise chemical modifications in enhancing drug efficacy (T. Fleck et al., 2003).
Catalytic Applications of Pyrrolidine Derivatives
The use of pyrrolidine derivatives as ligands in catalyzing organic reactions presents another critical application. These compounds facilitate various chemical transformations, proving their utility in synthetic chemistry and potentially in industrial applications (Pradhumn Singh et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUZZDQTLAMIH-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCC(C1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374905 |
Source


|
| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |
CAS RN |
142773-73-7 |
Source


|
| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

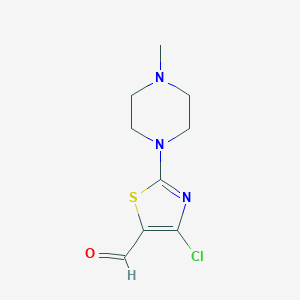

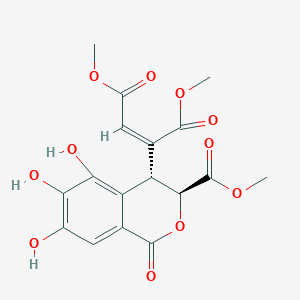

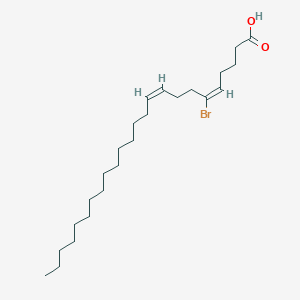
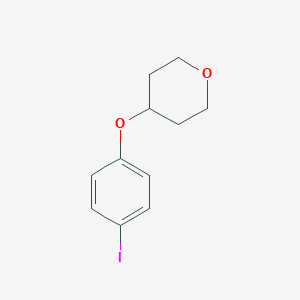
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
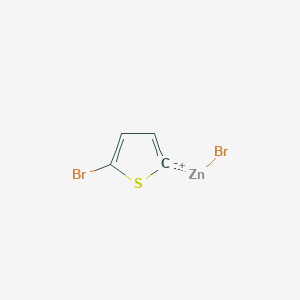
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
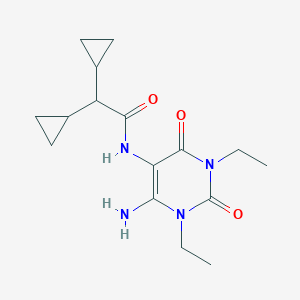
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)


